4-Bromo-6-chloro-2-iodopyridin-3-ol
Overview
Description
4-Bromo-6-chloro-2-iodopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H2BrClINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the pyridine ring, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-iodopyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the pyridine ring through electrophilic aromatic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group (-OH) at the 3-position of the pyridine ring, often achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2-iodopyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine ketones.
Reduction: Formation of pyridine alkanes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-6-chloro-2-iodopyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-6-iodopyridine
- 6-Bromo-2-chloro-3-iodopyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
Uniqueness
4-Bromo-6-chloro-2-iodopyridin-3-ol is unique due to the presence of a hydroxyl group at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
4-bromo-6-chloro-2-iodopyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXYLWVBRQVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)I)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704620 | |
Record name | 4-Bromo-6-chloro-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-51-7 | |
Record name | 4-Bromo-6-chloro-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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